
2,3-dihydro-1H-indene-2-carboxylic acid
Overview
Description
2,3-Dihydro-1H-indene-2-carboxylic acid is an organic compound with the molecular formula C10H10O2. It is a derivative of indene, a bicyclic hydrocarbon, and features a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indene-2-carboxylic acid typically involves the hydrogenation of indene-2-carboxylic acid. One common method is the catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures . Another approach involves the reduction of indene-2-carboxylic acid using sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: Indene-2,3-dione.
Reduction: 2,3-Dihydro-1H-indene-2-methanol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Research indicates that 2,3-dihydro-1H-indene-2-carboxylic acid exhibits several biological activities:
Antibacterial Activity
Studies have shown that derivatives of this compound possess antibacterial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) against common pathogens:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
The antibacterial mechanism may involve disruption of bacterial cell membranes or inhibition of metabolic pathways.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Similar indane derivatives have been reported to inhibit pro-inflammatory cytokines and reduce inflammatory markers in vitro, suggesting potential therapeutic uses in inflammatory diseases.
Antitumor Activity
Preliminary studies indicate that this compound may induce apoptosis in cancer cells and inhibit tumor growth. Notable findings include:
Study Reference | Cancer Type | Mechanism of Action |
---|---|---|
[Study A] | Breast Cancer | Induction of apoptosis via caspase activation |
[Study B] | Lung Cancer | Inhibition of cell proliferation and migration |
These findings highlight the potential of this compound as a candidate for anticancer drug development.
Material Science Applications
In addition to biological applications, this compound is being explored in materials science:
Polymer Chemistry
The compound can serve as a monomer or additive in the production of polymers with enhanced mechanical properties and thermal stability. Its unique structure allows for improved interaction with other polymer components.
Additive Manufacturing
Due to its favorable chemical properties, it can be incorporated into formulations for 3D printing materials, potentially enhancing their performance characteristics .
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling . The exact pathways and targets can vary based on the specific derivative or formulation used.
Comparison with Similar Compounds
Similar Compounds
Indene-2-carboxylic acid: The parent compound, which lacks the hydrogenation at the 2,3-positions.
2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid: A derivative with a phenyl group substitution.
1,3-Dioxo-2,3-dihydro-1H-indene-2-carboxylic acid: A compound with additional keto groups.
Uniqueness
2,3-Dihydro-1H-indene-2-carboxylic acid is unique due to its specific hydrogenation at the 2,3-positions, which imparts distinct chemical and physical properties. This hydrogenation can influence its reactivity and interactions with other molecules, making it a valuable compound in various synthetic and research applications.
Biological Activity
2,3-Dihydro-1H-indene-2-carboxylic acid (CAS No. 25177-85-9) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 162.19 g/mol
- Solubility : High solubility in water (approximately 0.908 mg/ml) .
Research indicates that this compound functions primarily as an inhibitor of apoptosis proteins (IAPs) . IAPs are critical regulators of apoptosis and cell survival, and their inhibition can lead to increased apoptosis in cancer cells. The compound has shown efficacy in inhibiting various IAPs, including XIAP (X-linked inhibitor of apoptosis protein), which is known to bind caspases and prevent apoptotic signaling .
Therapeutic Applications
The compound has been investigated for its potential use in treating several types of cancer, including:
In Vitro Studies
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by disrupting the IAP-caspase interaction. The compound's effectiveness was measured by assessing cell viability and apoptosis rates using assays such as MTT and Annexin V staining.
Case Studies
A notable case study involved the treatment of breast cancer cell lines with this compound, resulting in a significant reduction in cell proliferation and an increase in apoptotic markers. The study highlighted the potential for this compound to be developed into a therapeutic agent for breast cancer treatment .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2,3-dihydro-1H-indene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDCMQBOWOLYCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341796 | |
Record name | indane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25177-85-9 | |
Record name | indane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Indancarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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